molecular formula C10H7NO2S B6300436 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one CAS No. 65235-90-7

4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one

Cat. No.: B6300436
CAS No.: 65235-90-7
M. Wt: 205.23 g/mol
InChI Key: ZNGFFSZYJNHKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 1,3-Thiazine Scaffolds in Modern Chemical Research

The 1,3-thiazine core, a six-membered heterocyclic ring containing one nitrogen and one sulfur atom at positions 1 and 3, is a motif of considerable importance in contemporary chemical research. pharmacophorejournal.comnih.govwikipedia.org Its significance stems from the wide array of biological activities exhibited by its derivatives, which has led to intensive investigation into their synthetic methodologies and applications. pharmacophorejournal.comnih.gov These scaffolds are recognized as crucial components in medicinal chemistry, forming the structural basis for compounds with antitubercular, antimicrobial, antitumor, anti-inflammatory, and antiviral properties. pharmacophorejournal.comnih.govnaturalspublishing.comnih.gov

The versatility of the 1,3-thiazine ring is further highlighted by its presence in the framework of cephalosporin (B10832234) antibiotics, a class of β-lactam drugs with broad-spectrum antibacterial activity. nih.govnaturalspublishing.comderpharmachemica.com Beyond their pharmacological relevance, 1,3-thiazines also serve as valuable intermediates in various organic syntheses and transformations. pharmacophorejournal.comnaturalspublishing.comderpharmachemica.com The N-C-S linkage within the thiazine (B8601807) ring is considered a key feature contributing to the bioactivity of these compounds. pharmacophorejournal.comresearchgate.net Researchers are continually exploring new synthetic routes, including condensation reactions, cyclo-additions, and ring transformations, to access novel 1,3-thiazine derivatives. pharmacophorejournal.com The multifaceted potential of these scaffolds ensures their continued prominence in the development of new therapeutic agents and other functional molecules. pharmacophorejournal.comnih.gov

Historical Development and Discovery of 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one and Related Structures

The synthesis of 1,3-thiazine derivatives has been an active area of research, with various methods developed to construct this heterocyclic system. A prevalent and historically significant method involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with a sulfur- and nitrogen-containing reagent like thiourea (B124793) or thiobenzamide. derpharmachemica.comjocpr.comnih.gov

The general synthetic pathway often begins with the Claisen-Schmidt condensation of an appropriate aldehyde and ketone to form the chalcone (B49325) precursor. derpharmachemica.com For instance, the synthesis of 2-[4-(2-amino-6-phenyl-6H-1,3-thiazin-4-yl)phenoxy]ethanol derivatives starts from the corresponding chalcone, which is then cyclized with thiourea in the presence of a base like sodium hydroxide. jocpr.com Similarly, a series of 5,6-dihydro-4H-1,3-thiazine derivatives, including hydroxy-substituted analogues, were synthesized through a BF3·Et2O-catalyzed reaction of α,β-unsaturated ketones with thiobenzamide. nih.gov

While the specific, seminal discovery of this compound is not detailed in readily available literature, its structure fits within the general class of 4-hydroxy-1,3-thiazin-6-ones. The synthesis of these "6-one" structures typically involves the reaction of a suitable precursor with a reagent that can form the thiazinone ring. For example, one-pot, three-component reactions have been developed for the efficient synthesis of related 2-amino-4H-1,3-thiazin-4-one derivatives, which serve as versatile intermediates for further chemical elaboration. nih.gov The development of such multi-component reactions represents a significant advancement in the efficient construction of the thiazine library for academic and industrial research. nih.gov

Table 1: Physicochemical Properties of this compound Data computed from PubChem. uni.lu

PropertyValue
Molecular Formula C₁₀H₇NO₂S
Molecular Weight 205.24 g/mol
Monoisotopic Mass 205.01974 Da
InChI Key ZNGFFSZYJNHKQT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CC(=O)S2)O
Predicted XlogP 1.9

Current Research Frontiers and Unexplored Potential of this compound

Current research on 1,3-thiazine derivatives, including structures related to this compound, is vibrant and expanding into new scientific domains. A primary frontier is the continued synthesis of novel analogues and the systematic evaluation of their biological activities. nih.gov For example, thieno-1,3-thiazin-4-ones, which are heterocyclic analogues of benzothiazinones, have been synthesized and shown to possess in vitro anticancer activity against various cell lines, including lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells. researchgate.net

Computational chemistry is playing an increasingly vital role in guiding this research. Techniques such as 2D- and 3D-Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations are being employed to predict the inhibitory activities of new 1,3-thiazine derivatives and to understand their interactions with biological targets, such as the influenza neuraminidase. nih.gov This in silico approach helps to rationalize structure-activity relationships and aids in the design of more potent and selective compounds. nih.gov

The unexplored potential of this compound and its relatives is vast. Beyond the well-documented antimicrobial and anti-inflammatory activities, these scaffolds are being investigated for novel applications. Research has shown that certain thiazine derivatives can affect the physical properties of lipid bilayers and modulate ion channels, suggesting potential applications in biophysics and membrane-targeted therapies. frontiersin.org Furthermore, the phenothiazine (B1677639) system, a related tricyclic structure, has been identified as a favorable scaffold for developing selective inhibitors of histone deacetylase 6 (HDAC6), pointing to a potential, yet unexplored, application for 1,3-thiazin-6-ones in epigenetic regulation and cancer therapy. nih.gov The derivatization of the core structure could open new avenues for developing innovative biological agents for a wide range of diseases. nih.gov

Table 2: Examples of Biologically Active 1,3-Thiazine Derivatives

Derivative ClassReported Biological ActivityReference(s)
5,6-dihydro-4H-1,3-thiazinesAntitubercular researchgate.netnih.gov
4-(2-hydroxy-5-substitutedphenyl)-1,3-thiazinesAntimicrobial naturalspublishing.com
Pyrimido-thiazine derivativesAnticonvulsant saudijournals.com
1,3-thiazinones with triazole moietyAnti-inflammatory, Analgesic saudijournals.com
6-(7-chloro-6-fluoro-1H-benzo-2-yl)-1,3-thiazinesAnalgesic, Antibacterial nih.gov

Research Objectives and Scope for In-depth Academic Inquiry

Building on the current understanding of this compound and the broader class of 1,3-thiazines, future academic inquiry should be directed toward several key objectives. A primary goal is the development of more efficient, cost-effective, and environmentally benign ("green") synthetic strategies to expand the chemical diversity of this scaffold. nih.gov This includes the refinement of multi-component reactions and the use of novel catalytic systems.

A second major objective is to conduct comprehensive Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on the thiazine and phenyl rings, researchers can elucidate the structural requirements for specific biological activities. saudijournals.com These experimental studies should be integrated with computational modeling to build predictive models that can accelerate the discovery of lead compounds. nih.gov

The scope of future research must also include a deeper investigation into the molecular mechanisms of action. While numerous biological effects have been reported, the precise protein targets and cellular pathways modulated by many 1,3-thiazine derivatives remain unknown. Elucidating these mechanisms is critical for their rational development as therapeutic agents. This could involve biochemical assays, proteomic studies, and co-crystallization of active compounds with their target proteins to understand binding modes at an atomic level. nih.gov

Finally, the full potential of these compounds remains to be explored. In-depth academic inquiry should broaden the scope of biological screening to include a wider range of disease models and potential applications, such as in agrochemicals or materials science, where the unique properties of the sulfur- and nitrogen-containing heterocycle could be leveraged. pharmacophorejournal.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2-phenyl-1,3-thiazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-8-6-9(13)14-10(11-8)7-4-2-1-3-5-7/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGFFSZYJNHKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201399
Record name 4H-1,3-Thiazin-4-one, 6-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53277-15-9, 65235-90-7
Record name 4H-1,3-Thiazin-4-one, 6-hydroxy-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053277159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazine-6-one-4-ol, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065235907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,3-Thiazin-4-one, 6-hydroxy-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Hydroxy 2 Phenyl 6h 1,3 Thiazin 6 One and Its Functionalized Analogues

Stereoselective Synthesis and Chiral Analogues of 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one

The development of stereoselective methods for the synthesis of chiral this compound analogues is a crucial area of research, as the stereochemistry of a molecule can profoundly influence its biological activity. While specific literature on the asymmetric synthesis of this compound is limited, broader strategies in asymmetric synthesis can be applied to this scaffold. These include the use of chiral auxiliaries, chiral pool synthesis, and asymmetric catalysis.

One notable approach in the broader context of thiazine (B8601807) synthesis involves the organocatalytic enantioselective synthesis of 1,3-benzothiazine derivatives. This methodology utilizes a chemoselective 1,2-addition of thiols to 2-isothiocyanatochalcones, followed by an enantioselective intramolecular thia-Michael addition cascade. researchgate.netnih.gov A cinchona-derived squaramide catalyst has been shown to furnish enantioenriched researchgate.netcsic.es-benzothiazine products in good to excellent yields and high enantioselectivity. nih.gov This organocatalytic strategy could potentially be adapted for the asymmetric synthesis of this compound by employing appropriately substituted precursors.

Another potential avenue is the use of chiral building blocks derived from natural sources, known as chiral pool synthesis. For instance, chiral amino acids or their derivatives could be incorporated into the thiazine backbone to introduce stereocenters in a controlled manner.

Furthermore, diastereoselective approaches can be employed by introducing a chiral center and then using its stereochemical influence to control the formation of subsequent stereocenters. While not directly focused on the target compound, research into the synthesis of racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] researchgate.netcsic.esthiazin-4-ones demonstrates the formation of diastereomers, which can often be separated and characterized, providing a pathway to stereopure compounds. dntb.gov.ua

Catalytic Systems and Reaction Optimization for Enhanced Yields and Selectivity

Catalytic systems are paramount in modern organic synthesis for improving reaction rates, yields, and selectivity under milder conditions. For the synthesis of this compound and its analogues, various catalytic approaches have been explored.

A significant advancement is the gold-catalyzed formation of 1,3-thiazine and 1,3-thiazinane (B8806883) derivatives from butynyl thiourea (B124793) precursors. nih.govresearchgate.net This method represents the first example of a gold-catalyzed approach to these heterocycles and offers a broad scope with excellent yields and short reaction times with low catalyst loading. nih.gov The optimization of this reaction involved screening various gold catalysts, temperatures, and solvents.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1[AuCl(PPh3)]/AgOTf (2)MeCNr.t.2410
2HAuCl4·3H2O (2)MeCNr.t.24n.d.
3[AuCl(IPr)]/AgOTf (1)MeCN60595
4[AuCl(IMes)]/AgOTf (1)MeCN60592
5Catalyst IB (1)MeCN60598
6Catalyst IC (1)MeCN605>99
7Catalyst IC (1)Dioxane60585
8Catalyst IC (1)Toluene60570
Data sourced from a study on the gold-catalyzed formation of 1,3-thiazine derivatives. nih.govresearchgate.net "n.d." indicates that the yield was not determined. "r.t." signifies room temperature. Catalysts IB and IC are specific N-heterocyclic carbene gold complexes.

The proposed mechanism involves the coordination of the thiourea to the gold catalyst, followed by an intramolecular nucleophilic attack of the sulfur atom on the alkyne, leading to cyclization. nih.gov Subsequent protodeauration releases the thiazine product and regenerates the catalyst. nih.gov

Rhodium catalysis has also been investigated for the synthesis of thiazine derivatives. For example, a rhodium-catalyzed [3+3] cycloaddition of thiiranes with 1-sulfonyl-1,2,3-triazoles has been developed to produce 3,4-dihydro-2H-1,4-thiazines. researchgate.net The addition of acetic acid as an additive was found to significantly improve both the yield and the reaction rate. researchgate.net While this method yields a different isomer, it highlights the potential of rhodium catalysts in constructing the thiazine ring.

Palladium-catalyzed reactions are also prevalent in heterocyclic synthesis. Although specific applications to this compound are not extensively documented, palladium-catalyzed cross-coupling and cycloaddition reactions are powerful tools for constructing C-C and C-N bonds, which could be adapted for the synthesis of functionalized thiazine precursors. uni.lu For instance, a palladium-catalyzed [4+2] cycloaddition has been successfully used to synthesize 1,3-oxazine and hydropyrimidine derivatives, demonstrating the versatility of this catalytic approach for related six-membered heterocycles. uni.lu

The optimization of these catalytic reactions typically involves a systematic evaluation of various parameters, including the choice of metal precursor and ligand, the solvent, the base (if required), and the reaction temperature and time. The goal is to achieve the highest possible yield of the desired product with maximum selectivity, minimizing the formation of byproducts.

Elucidation of Molecular Architecture Via Advanced Spectroscopic and Analytical Techniques for 4 Hydroxy 2 Phenyl 6h 1,3 Thiazin 6 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,3-thiazin-6-one derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural verification.

The ¹H NMR spectra of 4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one analogues are characterized by several key resonances that confirm the proposed structures. Analysis is typically conducted in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), which can accommodate the hydroxyl proton.

A highly diagnostic signal is that of the enolic hydroxyl proton (-OH). This proton is typically observed as a sharp singlet at a significantly downfield chemical shift, generally in the range of δ 12.1-12.5 ppm. uni.lu This deshielding is indicative of a strongly hydrogen-bonded proton, consistent with the 4-hydroxy-6-one tautomer.

The protons of the phenyl group at the C2 position typically appear as a complex multiplet in the aromatic region, between δ 7.1 and 8.2 ppm. uni.lu The exact pattern and chemical shift depend on the substitution pattern of the phenyl ring itself. For analogues with an additional phenyl group at the C5 position, the aromatic region integrates for a correspondingly higher number of protons (e.g., 10H). uni.lu

Substituents on the thiazinone ring give rise to characteristic signals. For instance, a methyl group at C2, as in 4-hydroxy-2-methyl-5-phenyl-6H-1,3-thiazin-6-one, appears as a singlet around δ 2.77 ppm. uni.lu A benzyl (B1604629) group at C5, seen in 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one, produces a characteristic singlet for its methylene (B1212753) (-CH₂-) protons at approximately δ 3.77 ppm. uni.lu

Table 1: Selected ¹H NMR Spectroscopic Data for 4-Hydroxy-1,3-thiazin-6-one Analogues in DMSO-d₆

Compound-OH (s, 1H)Aromatic (m)Other Signals (s)Reference
4-Hydroxy-2,5-diphenyl-6H-1,3-thiazin-6-oneδ 12.51 ppmδ 7.11-8.18 ppm (10H)- uni.lu
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-oneδ 12.50 ppmδ 7.11-7.98 ppm (10H)δ 3.77 ppm (2H, -CH₂-) uni.lu
4-Hydroxy-2-methyl-5-phenyl-6H-1,3-thiazin-6-oneδ 12.11 ppmδ 7.46-7.59 ppm (5H)δ 2.77 ppm (3H, -CH₃) uni.lu
5-Benzyl-4-hydroxy-2-methyl-6H-1,3-thiazin-6-one--δ 3.70 ppm (2H, -CH₂-), δ 2.53 ppm (3H, -CH₃) uni.lu

¹³C NMR spectroscopy provides crucial information about the carbon skeleton and the electronic environment of the carbon atoms, further confirming the tautomeric structure. The spectrum of 4-hydroxy-1,3-thiazin-6-one analogues shows several characteristic downfield signals for the sp²-hybridized carbons.

A key signal for structural confirmation is the resonance of the C6 carbonyl carbon. This carbon, being part of a thioester-like environment, is significantly deshielded and typically appears at approximately δ 178-180 ppm. uni.lu The carbons of the C=N-C=C enamine-like system also have distinct chemical shifts. The C2 carbon, attached to the nitrogen and the phenyl group, resonates around δ 166-172 ppm, while the C4 carbon bearing the hydroxyl group is found near δ 172-175 ppm. uni.lu The C5 carbon signal appears much further upfield, typically in the range of δ 102-110 ppm. uni.lu

The carbons of the phenyl substituent at C2 are observed in their expected aromatic region of δ 126-136 ppm. uni.lu The specific shifts within this range help to confirm the substitution pattern.

Table 2: Selected ¹³C NMR Spectroscopic Data for 4-Hydroxy-1,3-thiazin-6-one Analogues in DMSO-d₆

CompoundC6 (C=O)C2 & C4C5Aromatic CarbonsOther SignalsReference
4-Hydroxy-2,5-diphenyl-6H-1,3-thiazin-6-oneδ 178.65 ppmδ 172.10, 166.63 ppmδ 104.55 ppmδ 126.95-135.71 ppm (8C)- uni.lu
5-Benzyl-4-hydroxy-2-methyl-6H-1,3-thiazin-6-oneδ 179.83 ppmδ 174.94, 166.89 ppmδ 102.73 ppmδ 125.78-140.13 ppm (4C)δ 32 ppm (-CH₃), δ 27.64 ppm (-CH₂) uni.lu
4-Hydroxy-2-methyl-5-phenyl-6H-1,3-thiazin-6-one--δ 109.66 ppmδ 127.11-136.21 ppm (4C)δ 32.70 ppm (-CH₃) uni.lu

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous structural confirmation. These techniques are critical for verifying connectivity, especially in complex molecules or for distinguishing between possible isomers.

HSQC: This experiment correlates carbon atoms with their directly attached protons. For an analogue like 4-hydroxy-5-methyl-2-phenyl-6H-1,3-thiazin-6-one, an HSQC spectrum would show a clear cross-peak connecting the C5 proton signal to the C5 carbon signal (around δ 109 ppm). This directly confirms the proton's position on the heterocyclic ring.

HMBC: The HMBC experiment reveals correlations between protons and carbons over two or three bonds, providing a detailed map of the molecular connectivity. For this compound, key expected HMBC correlations would include:

A correlation from the enolic -OH proton to the C4, and potentially C5 carbons, confirming the position of the hydroxyl group.

Correlations from the protons on the C2-phenyl ring to the C2 carbon of the thiazinone ring, locking the position of the phenyl substituent.

A correlation from the C5 proton to the C4 and C6 carbons, confirming the structure of the thiazinone ring itself.

The use of such detailed 2D NMR spectroscopy is instrumental in the unambiguous structural determination of novel thiazinone derivatives and in revising previously proposed structures. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectra of this compound analogues provide direct evidence for the key functional groups. The spectra are typically recorded using the KBr pellet technique.

A prominent feature is a broad absorption peak in the region of 3150-3230 cm⁻¹, which is characteristic of the O-H stretching vibration of the enolic hydroxyl group. uni.lu The broadness of this peak suggests significant hydrogen bonding.

The spectrum also displays two strong absorption bands in the double bond region. The band at a higher frequency, typically around 1600-1633 cm⁻¹, is assigned to the C=O stretching vibration of the thioester carbonyl group at the C6 position. uni.lu A second strong band, observed at a slightly lower frequency (1572-1595 cm⁻¹), is attributed to the C=N stretching vibration of the imine functionality within the heterocyclic ring. uni.lu The presence of these distinct bands is a cornerstone of the structural elucidation for this class of compounds.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for 4-Hydroxy-1,3-thiazin-6-one Analogues

Compoundν (O-H) (broad)ν (C=O)ν (C=N)Reference
4-Hydroxy-2,5-diphenyl-6H-1,3-thiazin-6-one-16001572 uni.lu
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one317016001572 uni.lu
4-Hydroxy-2-methyl-5-phenyl-6H-1,3-thiazin-6-one323016331595 uni.lu
5-Benzyl-4-hydroxy-2-methyl-6H-1,3-thiazin-6-one315016321595 uni.lu

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy. According to the rule of mutual exclusion, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. Raman scattering is particularly sensitive to non-polar, symmetric molecular vibrations.

While specific Raman spectra for this compound are not widely reported, analysis of related phenothiazine (B1677639) derivatives shows that major bands can be assigned to ring modes and side-chain vibrations. nih.gov For the title compound, strong Raman signals would be expected for the symmetric breathing modes of the C2-phenyl ring. These vibrations involve a symmetric expansion and contraction of the entire ring and are characteristically strong in Raman spectra.

Furthermore, symmetric stretching vibrations within the 1,3-thiazin-6-one heterocyclic core, which may be weak in the IR spectrum, would likely be prominent in the Raman spectrum. This allows for a more complete vibrational analysis of the molecule, providing additional confirmation of the ring structure and its substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. The molecular ion peak in the mass spectrum provides the molecular weight of the compound, and the fragmentation pattern offers insights into its structural components.

For the parent compound, This compound , the predicted monoisotopic mass is 205.01974 Da. uni.lu Mass spectrometry experiments would be expected to show a molecular ion peak ([M]+) corresponding to this mass. uni.lu Additionally, adduct ions such as [M+H]+, [M+Na]+, and [M+K]+ are often observed, providing further confirmation of the molecular weight. uni.lu The fragmentation of these compounds typically involves the cleavage of the heterocyclic ring and the loss of small neutral molecules. For instance, the fragmentation of related 1,3-thiazine derivatives often involves the loss of moieties such as CO, CN, and C2H2. raco.cat

In a study of fused phthalazine-1,4-dione derivatives, which share some structural similarities with thiazinones, the molecular ions were observed to fragment through pathways involving the loss of a phthalamide (B166641) radical cation, leading to stable fragment ions. raco.cat This suggests that the phenyl and thiazinone rings in this compound analogues would likely influence the fragmentation pattern, with characteristic losses associated with these structural features. For example, the mass spectrum of a related 2-imino-3,6-dihydro-2H-1,3-thiazine derivative showed a molecular ion peak at m/z 288, corresponding to the (M+1) peak. derpharmachemica.com

The study of isotopically labeled molecules can further illuminate fragmentation pathways. For example, in the mass spectrometric study of 4-hydroxy-3(2H)-furanones, the use of 13C-labeled compounds helped to identify the origin of fragment ions. imreblank.ch A similar approach could be applied to this compound analogues to precisely map their fragmentation behavior under electron impact.

Predicted Mass Spectrometry Data for this compound
Adductm/zPredicted CCS (Ų)
[M+H]⁺206.02702138.9
[M+Na]⁺228.00896149.3
[M-H]⁻204.01246144.1
[M+NH₄]⁺223.05356156.7
[M+K]⁺243.98290144.7
[M]⁺205.01919140.4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is employed to investigate the electronic transitions and extent of conjugation within the molecular framework of this compound analogues. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of a 1,3-thiazine derivative, (E)-3-(4-hydroxyphenyl)-1-(pyridin-3-yl) prop-2-en-1-one, was characterized as part of its structural confirmation. nih.gov For this compound, the presence of the phenyl group and the conjugated thiazinone ring system is expected to give rise to distinct absorption bands. The π → π* transitions associated with the aromatic ring and the C=C and C=N bonds within the heterocyclic ring are likely to appear at specific wavelengths. For instance, in a study of phenothiazine derivatives, absorption bands at 280 nm and 234 nm were attributed to n-π* and π-π* transitions, respectively. nih.gov

The substitution pattern on the phenyl ring and the thiazinone core can significantly influence the λmax values. Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. For example, the cyclocondensation of a chalcone (B49325) derivative to form a 2-imino-3,6-dihydro-2H-1,3-thiazine resulted in a hypsochromic shift from 324 nm to 296 nm. derpharmachemica.com This shift indicates a change in the electronic environment and conjugation of the chromophore upon ring formation. derpharmachemica.com

Theoretical calculations using time-dependent density functional theory (TDDFT) can be used to predict and interpret the electronic transitions observed in the UV-Vis spectra of these compounds. scielo.org.za Such calculations can help assign specific electronic transitions to the observed absorption bands and provide a deeper understanding of the electronic structure. scielo.org.za

UV-Vis Absorption Data for a Related 1,3-Thiazine Derivative
CompoundPrecursor (Chalcone) λmax (nm)Cyclized Product (1,3-Thiazine) λmax (nm)Shift
2-imino-3,6-dihydro-2H-1,3-thiazine derivative324296Hypsochromic

Elemental Composition Analysis for Stoichiometry Verification

Elemental analysis is a fundamental analytical technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). This data is crucial for verifying the stoichiometry of newly synthesized this compound analogues and ensuring their elemental composition aligns with the calculated theoretical values.

For a series of novel 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one derivatives, elemental analysis was performed, and the found percentages of C, H, N, O, and S were reported to be within ±0.5% of the calculated values, confirming the proposed structures. researchgate.net For example, for one such derivative, the calculated elemental composition was C, 68.09%; H, 4.84%; N, 6.11%; O, 6.98%; S, 13.98%, while the found values were C, 67.88%; H, 4.63%; N, 5.91%; O, 6.79%; S, 13.68%. researchgate.net

Similarly, the elemental analysis of (S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] uni.luscielo.org.zathiazine-6-sulfonamide 1,1-dioxide and other related thiazinane derivatives has been used to confirm their molecular formulas. bldpharm.com The molecular formula for this compound is C10H7NO2S, which corresponds to a molecular weight of approximately 205.24 g/mol . uni.lu The theoretical elemental composition can be calculated from this formula and compared with experimental results.

Elemental Analysis Data for a 1,3-Thiazine Analogue
ElementCalculated (%)Found (%)
C68.0967.88
H4.844.63
N6.115.91
O6.986.79
S13.9813.68

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of this compound and its analogues. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions and to get a preliminary indication of the purity of the synthesized compounds. nih.govresearchgate.net

For purification, column chromatography is a widely employed method. In the synthesis of 1,3-thiazinane (B8806883) derivatives, the products were isolated and purified using column chromatography. acs.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation of the desired compound from starting materials, by-products, and other impurities.

High-performance liquid chromatography (HPLC) is another powerful technique for assessing the purity of the final compounds with high resolution and sensitivity. It can also be used for the preparative isolation of pure compounds. In the analysis of related heterocyclic compounds, HPLC has been used to ensure the purity of the materials. bldpharm.com The retention time of a compound in an HPLC system is a characteristic property under specific conditions (column, mobile phase, flow rate, and temperature) and can be used for identification purposes when compared with a reference standard.

Structure Activity Relationship Sar Investigations of 4 Hydroxy 2 Phenyl 6h 1,3 Thiazin 6 One and Its Designed Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of the 4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one molecule is not monolithic but rather a composite of contributions from its distinct structural components. The hydroxyl group at the 4-position, the phenyl ring at the 2-position, and the thiazinone core each play specific roles in dictating the molecule's reactivity, lipophilicity, and ability to interact with biological targets.

The hydroxyl group at the 4-position is a pivotal feature of the 1,3-thiazin-6-one scaffold, significantly influencing its chemical reactivity and biological interactions. This functional group can engage in keto-enol tautomerism, existing in equilibrium with its 2,3-dihydro-1,3-thiazine-2,6(3H)-dione form. This tautomeric flexibility is crucial for its interaction with biological macromolecules, as it allows the molecule to adapt its electronic and steric profile to fit into active sites.

The 4-hydroxyl group is a potent hydrogen bond donor and acceptor, a property that is fundamental to its ability to bind with biological targets such as enzymes and receptors. This hydrogen bonding capability is often associated with the bioactivity of related heterocyclic structures. For instance, in a series of 4-(2-hydroxy-5-substitutedphenyl)-2-imino-6H-2,3-dihydro-1,3-thiazine derivatives, the presence of a phenolic hydroxyl group was found to be a key determinant for their antimicrobial activity. Similarly, the introduction of electron-donating groups like hydroxyl functions on phenyl rings appended to the thiazine (B8601807) core has been shown to enhance antimicrobial efficacy, underscoring the favorable contribution of this moiety. The reactivity of this group is also highlighted in studies of analogous oxygen-containing heterocycles (1,3-oxazin-6-ones), where the 4-hydroxy group is the primary site for chemical reactions and transformations.

Studies on structurally related thieno-1,3-thiazin-4-ones have demonstrated a clear link between lipophilicity and anticancer activity. In these systems, the fused aryl rings are thought to engage in π–π stacking interactions with aromatic residues within the binding sites of target proteins, contributing to the stability of the drug-receptor complex.

Furthermore, the phenyl ring serves as a scaffold that can be readily modified to fine-tune biological activity. The introduction of various substituents onto this ring can dramatically alter the molecule's electronic properties, steric profile, and lipophilicity. For example, in a study of 2-(amino)-1,3-thiazin-6-one derivatives designed for brain cancer treatment, the introduction of a trifluoromethyl group onto an aromatic substituent significantly increased the compound's uptake efficiency into glioblastoma cells. This highlights how modifications to the aryl moiety at the 2-position can be strategically employed to improve pharmacokinetic properties and target engagement.

Modification of the 4-hydroxyl group, for instance through esterification, represents a common prodrug strategy to improve a compound's pharmacokinetic profile. An ester derivative can mask the polar hydroxyl group, thereby increasing lipophilicity and enhancing membrane permeability. Once inside the cell, the ester can be cleaved by intracellular esterases to release the active parent compound with the free hydroxyl group.

While direct studies on the esterification of this compound are not extensively documented, research on analogous systems provides strong evidence for the utility of this approach. For example, the functionalization of a hydroxyl group on a related fused imidazo[2,1-b]thiazine system led to a series of ether derivatives with significant anti-inflammatory and antifungal activities. This demonstrates that derivatization of a hydroxyl group on the core thiazine structure is a viable strategy for modulating the biological profile and discovering new therapeutic activities. These functionalizations can alter not only the physicochemical properties of the molecule but also its binding mode and selectivity for different biological targets.

Modulation of Biological Profiles through Ring Substitutions on the 1,3-Thiazine Moiety

Beyond the substituents at the 2- and 4-positions, modifications to other positions on the 1,3-thiazin-6-one ring itself can profoundly impact its biological activity. The introduction of substituents can influence the conformation of the ring, alter its electronic distribution, and introduce new points of interaction with biological targets.

A compelling example of this is found in a study where a library of five 2-(amino)-1,3-thiazin-6-one compounds with varying substitution patterns were evaluated for their cytotoxic effects against glioblastoma cell lines. The study revealed that different substituents led to distinct activity profiles, with some analogues showing significantly higher cytotoxicity and cellular uptake than others.

The data from this study can be summarized as follows:

Compound IDKey SubstituentRelative CytotoxicityRelative Cellular Uptake
4a UnsubstitutedModerateModerate
4b MethylModerate-HighModerate
4c TrifluoromethylHighHigh
4d ChloroModerateModerate
4e MethoxyLowLow

This data clearly indicates that an electron-withdrawing group like trifluoromethyl at a key position significantly enhances both cytotoxicity and cellular uptake compared to unsubstituted or electron-donating (methoxy) analogues. This suggests that modulating the electronic properties of the thiazine scaffold is a powerful strategy for optimizing its anticancer potential.

Correlation Between Structural Motifs and Observed Pharmacological Potential

The collective evidence from SAR studies allows for a clear correlation between specific structural motifs of the this compound scaffold and its observed pharmacological activities.

Antimicrobial Activity : The presence of a hydroxyl group, particularly a phenolic hydroxyl, appears to be a strong determinant for antimicrobial effects. Studies have shown that 1,3-thiazine derivatives featuring this moiety exhibit enhanced activity against various bacterial strains. This suggests that the hydrogen-bonding capacity of the hydroxyl group is crucial for interacting with microbial targets.

Anticancer Activity : The lipophilicity conferred by the 2-phenyl group, along with its potential for π–π stacking interactions, is strongly correlated with anticancer activity. Furthermore, the introduction of specific substituents, such as the trifluoromethyl group, onto this or other parts of the molecule can dramatically enhance cytotoxicity and cellular uptake in cancer cells, pointing to a strategy for developing potent and targeted anticancer agents.

Anti-inflammatory and Antifungal Activity : Functionalization of the hydroxyl group on the thiazine core, for instance by converting it into an ether, has been shown to yield compounds with significant anti-inflammatory and antifungal properties. This indicates that while the free hydroxyl may be important for some activities, its modification can unlock different therapeutic potentials.

Comparative SAR Studies with Other Heterocyclic Systems

To fully appreciate the unique SAR of the this compound scaffold, it is instructive to compare it with other well-known heterocyclic systems.

Thiazolidin-4-ones : Thiazolidin-4-ones are a five-membered ring analogue of the thiazinone system and are also a "privileged scaffold" in medicinal chemistry. Like the 1,3-thiazin-6-ones, they possess a diverse range of biological activities, including anticancer and antimicrobial effects. SAR studies on thiazolidin-4-ones often focus on modifications at the 2, 3, and 5-positions. The aryl group at the 2-position of thiazolidin-4-ones, similar to the 2-phenyl group in the thiazinone, is crucial for activity and serves as a key point for modification to modulate potency and selectivity. The six-membered ring of the thiazinone, however, offers a different conformational geometry compared to the five-membered thiazolidinone ring, which can lead to different target specificities and pharmacological profiles.

1,3,4-Thiadiazines and 1,3,4-Oxadiazoles : These five-membered heterocycles containing two nitrogen atoms and either a sulfur or oxygen atom are also known for their broad bioactivity. The N-C-S linkage is a common feature shared with 1,3-thiazines and is considered important for medicinal chemistry applications. Comparative studies often highlight the role of the heteroatom; the sulfur in thiadiazoles and thiazinones generally imparts greater lipophilicity and metabolic stability compared to the oxygen in their oxadiazole or oxazinone counterparts, which can translate to improved pharmacokinetic properties.

Pyrazolones and Other Heterocycles : When developing novel kinase inhibitors, scaffolds are often compared. For instance, new anticancer agents have been developed by integrating a pyrazoline nucleus with thieno-thiazole or dihydrothiazolo-thiazole scaffolds. These hybrid molecules demonstrate that combining features from different active heterocyclic systems is a powerful strategy for creating multi-targeting agents. The SAR of such hybrids often reveals that the specific combination and orientation of the different heterocyclic rings are critical for achieving the desired polypharmacology.

Mechanistic Investigations into the Biological Actions of 4 Hydroxy 2 Phenyl 6h 1,3 Thiazin 6 One Derivatives

Elucidation of Antimicrobial Mechanisms of Action

Derivatives of the 1,3-thiazine core have demonstrated potent activity against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. The mechanisms behind these activities are diverse, targeting various essential cellular processes.

Antibacterial Pathways and Cellular Targets

The antibacterial action of thiazine (B8601807) derivatives often involves the inhibition of crucial bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selectivity. nih.gov

Inhibition of DNA Gyrase and Topoisomerase IV: A primary mechanism for the antibacterial effects of thiazole (B1198619) and thiazine derivatives is the inhibition of type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, managing DNA supercoiling and untangling daughter chromosomes. nih.gov By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to bacterial cell death. nih.gov Certain benzothiazole derivatives have shown the ability to simultaneously inhibit both the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. This dual-target action is advantageous as it may reduce the likelihood of bacteria developing resistance. nih.gov A study on substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives identified a potent compound that likely acts through the inhibition of the S. aureus DNA Gyrase enzyme. nih.gov

Table 1: Antibacterial Cellular Targets of Thiazine Derivatives
Derivative ClassPrimary Cellular TargetMechanism of ActionReference
Benzothiazole Ethyl Urea DerivativesDNA Gyrase (GyrB) & Topoisomerase IV (ParE)Dual inhibition of DNA replication and chromosome segregation nih.gov
Phenyl 1,3-thiazolidin-4-one Sulfonyl DerivativesS. aureus DNA GyraseInhibition of DNA synthesis nih.gov

Antifungal Mechanisms and Fungal Target Identification

Thiazine derivatives combat fungal infections by targeting structures and pathways unique to fungal cells, primarily related to the cell membrane and stress response.

Ergosterol Biosynthesis Inhibition: A key antifungal mechanism is the disruption of the fungal cell membrane's integrity. nih.gov This is often achieved by inhibiting the enzyme lanosterol C14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Inhibition of its synthesis leads to ergosterol depletion and an accumulation of toxic methylated sterols, which alters membrane fluidity and function, ultimately inhibiting fungal replication. nih.gov

Induction of Oxidative Stress: Certain thiazole derivatives, such as (4-phenyl-1,3-thiazol-2-yl) hydrazine, exert their antifungal effect by inducing high levels of intracellular reactive oxygen species (ROS). nih.gov This oxidative burst causes significant damage to cellular components, including DNA, leading to fungal cell death. nih.gov The addition of ROS scavengers can reduce the antifungal activity of these compounds, confirming that oxidative damage is a key part of their mechanism. nih.gov

Structural Features: The antifungal activity of some benzothiazine derivatives is attributed to specific structural characteristics, such as the presence of a fold along the nitrogen-sulfur axis, which is believed to be crucial for their biological function. ijprajournal.com

Table 2: Antifungal Mechanisms of Thiazine Derivatives
Derivative ClassFungal Target/PathwayMechanism of ActionReference
1,3-Thiazole DerivativesLanosterol C14α-demethylase (CYP51)Inhibition of ergosterol biosynthesis, leading to cell membrane disruption. nih.gov
(4-phenyl-1,3-thiazol-2-yl) hydrazineCellular Redox BalanceInduction of reactive oxygen species (ROS), causing oxidative damage and DNA breaks. nih.gov

Antiviral Properties and Replicative Inhibition

The antiviral potential of 1,3-thiazine derivatives has been demonstrated against a variety of viruses. Studies show that structural features, such as the presence of specific phenyl groups and the six-membered thiazine ring, are important for activity. saudijournals.com

Herpes Simplex Virus (HSV): Certain 1,3-thiazine hydrazide derivatives have shown activity against Herpes simplex virus type 1 (HSV-1). saudijournals.com Compounds with phenyl or 4-methoxyphenyl substituents were found to be particularly active. saudijournals.com

Broad-Spectrum Activity: A broader screening of phenyl 1,3-thiazolidin-4-one sulfonyl derivatives revealed considerable activity against a range of viruses, including Herpes simplex virus-1 and -2, Human Coronavirus (229E), Influenza A and B viruses, and others. nih.gov Some derivatives also exhibited low activity against HIV-1 and HIV-2. nih.gov

Anti-inflammatory Signal Transduction Pathways and Modulators

Chronic inflammation is a key factor in many diseases, and 1,3-thiazine derivatives have shown promise as anti-inflammatory agents by modulating critical signaling pathways. nih.govmdpi.com

Inhibition of Pro-inflammatory Mediators: The anti-inflammatory action of these compounds is linked to their ability to suppress the production of key inflammatory mediators. This includes inhibiting pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.com They also suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting their respective regulatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Modulation of MAPK/NF-κB Pathways: A crucial mechanism for the anti-inflammatory effect of related heterocyclic compounds involves the repression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. semanticscholar.orgnih.gov The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov By inhibiting the activation of NF-κB and the phosphorylation of MAPK, these derivatives can effectively reduce the production of inflammatory cytokines. semanticscholar.org

Antitumor Activity at the Cellular and Molecular Level

Derivatives of 1,3-thiazin-6-one have demonstrated significant cytotoxic effects against various cancer cell lines, operating through mechanisms that induce programmed cell death and target specific cancer-related pathways.

Cytotoxicity in Glioblastoma: A series of five (2-amino)-1,3-thiazin-6-one compounds exhibited cytotoxicity against U87MG and 9L glioblastoma cell lines. researchgate.netresearcher.life The compound designated 4c, which contains a trifluoromethyl moiety, was particularly effective at inhibiting tumor spheroid growth. researchgate.netresearcher.life

Hippo Pathway Activation: Mechanistic studies on glioblastoma cells treated with compound 4c revealed a significant decrease in the expression of the CYR61 protein. researcher.life This suggests that the compound may act as a therapeutic agent by activating the Hippo pathway, a critical signaling cascade that controls organ size and suppresses tumor growth. researcher.life

Induction of Apoptosis: Other related diazaphenothiazine derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. nih.gov This involves modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) genes, leading to DNA fragmentation and cell death. nih.gov

Table 3: Antitumor Mechanisms of Thiazin-6-one Derivatives
Derivative ClassCancer Cell LineProposed MechanismMolecular TargetReference
(2-amino)-1,3-thiazin-6-oneGlioblastoma (U87MG, 9L)Activation of Hippo pathwayCYR61 Protein (downregulation) researchgate.netresearcher.life
DiazaphenothiazinesVarious cancer cellsInduction of mitochondrial apoptosisBCL-2/BAX gene expression nih.gov

Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase)

The targeted inhibition of specific enzymes is a hallmark of the therapeutic potential of 1,3-thiazine derivatives. A notable target is nitric oxide synthase (NOS), an enzyme family involved in inflammation and various pathological processes. nih.gov Overproduction of NO by inducible NOS (iNOS) is linked to inflammation and neurodegenerative disorders. semanticscholar.org

Potent iNOS Inhibition: 2-Amino-5,6-dihydro-4H-1,3-thiazine and its derivatives are potent inhibitors of nitric oxide synthase. saudijournals.com Specifically, 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine was found to be a highly potent and selective inhibitor of inducible nitric oxide synthase (iNOS), with a Ki value of 4.2 nM. The ability of these small molecules to inhibit NOS makes them attractive candidates for therapeutic intervention in conditions characterized by excessive NO production. semanticscholar.orgcerradopub.com.br

Table 4: Inhibition of Inducible Nitric Oxide Synthase (iNOS)
CompoundEnzyme TargetInhibition Constant (Ki)Reference
2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazineInducible Nitric Oxide Synthase (iNOS)4.2 nM
S-ethylisothiourea (Reference Compound)Inducible Nitric Oxide Synthase (iNOS)14.7 nM

Antioxidant Research Mechanisms

The antioxidant potential of 1,3-thiazine derivatives is a significant area of investigation, with research focusing on their ability to counteract oxidative stress, a key factor in numerous pathological conditions. The core mechanism of action is frequently attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The antioxidant capacity of these compounds is typically evaluated through a variety of in vitro assays that measure their radical scavenging and reducing capabilities.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the thiobarbituric acid reactive substances (TBARS) test. nih.gov These assays provide quantitative data on the antioxidant efficacy of the tested compounds. For instance, the DPPH assay measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. dmed.org.uanih.gov

The structure of the 1,3-thiazine ring and the nature of its substituents play a crucial role in determining the antioxidant activity. The presence of phenolic hydroxyl groups, for example, is known to significantly enhance antioxidant capacity due to their ability to readily donate a hydrogen atom to a free radical, thereby stabilizing it. mdpi.com The position and number of these hydroxyl groups on the phenyl ring can influence the radical scavenging efficiency. mdpi.com

While specific data on 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one is not extensively available in the reviewed literature, studies on analogous thiazole and thiazolidinone derivatives provide insights into potential mechanisms. For example, research on phenolic thiazoles has demonstrated their notable antiradical activity, which is attributed to both the phenolic groups and the hydrazone moiety that can be present in such derivatives. nih.gov

Below is a table summarizing the antioxidant activities of various 1,3-thiazine and related derivatives as reported in the scientific literature, illustrating the methods used and the observed efficacy.

Compound/Derivative ClassAssayKey Findings
6,7-dihydro-5H-imidazo[2,1-b] nih.govdmed.org.uathiazine derivativesDPPH radical scavenging assayModerate level of antiradical/scavenging activity was observed. dmed.org.ua
Phenolic Thiazole derivativesDPPH, ABTS, FRAP assaysShowed significant antioxidant and antiradical activity, attributed to phenolic groups and/or hydrazone moiety. nih.gov
Thiazolidinone derivatives of 1,3-thiazoleDPPH, FRAP, TBARS assaysPhenyl-functionalized benzylidene and amino-carbonyl functional domains correlated with antioxidant activity. nih.gov
(Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogsDPPH, ABTS, ROS scavenging assaysCompounds with 3,4-dihydroxyphenyl (catechol) structure exhibited strong antioxidant activity. mdpi.com

Neuroprotective Mechanisms and Central Nervous System Interactions

Derivatives of the 1,3-thiazine scaffold have emerged as compounds of interest in the field of neuropharmacology, with studies indicating a range of potential neuroprotective activities. benthamdirect.com The mechanisms underlying these effects are diverse and appear to be linked to the modulation of various pathways implicated in neurodegenerative diseases and brain cancer.

One area of investigation is the potential of 1,3-thiazine derivatives in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. For Alzheimer's disease, the inhibition of beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques, has been identified as a potential therapeutic strategy. benthamdirect.comnih.gov Certain 1,3-thiazine derivatives have been explored for their BACE1 inhibitory potential. benthamdirect.com

In the context of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, neuroprotective strategies often focus on mitigating oxidative stress and mitochondrial dysfunction. nih.gov While direct studies on this compound are limited, research on structurally related tetrahydrobenzo[d]thiazole derivatives has shown neuroprotective properties in cellular models of Parkinson's disease. nih.gov These effects are linked to their dopamine D3 receptor agonist activity and their ability to scavenge free radicals, thereby protecting dopaminergic cells from toxins like MPP+. nih.gov

Furthermore, some 1,3-thiazin-6-one derivatives have been investigated for their activity against brain tumors, such as glioblastoma. researcher.liferesearchgate.net Studies have demonstrated that certain derivatives can exhibit cytotoxicity towards glioblastoma cell lines. The proposed mechanism involves the inhibition of tumor growth, potentially through pathways that regulate cell proliferation and survival. researcher.life For instance, a study on (2-(amino)-1,3-thiazin-6-one) compounds showed they exhibited cytotoxicity against U87MG and 9 L brain cancer cell lines. researcher.liferesearchgate.net

The table below provides an overview of the neuroprotective and CNS-related activities of various 1,3-thiazine derivatives and related compounds.

Compound/Derivative ClassBiological Target/ModelKey Findings
1,3-Thiazine derivativesBACE1 enzymePotential for BACE1 inhibition, relevant to Alzheimer's disease. benthamdirect.com
Tetrahydrobenzo[d]thiazole-2,6-diamine derivativesDopamine D3 receptor / MPP+ toxicity modelExhibited neuroprotective properties in Parkinson's disease models through D3 agonism and radical scavenging. nih.gov
2-(amino)-1,3-thiazin-6-one derivativesGlioblastoma cell lines (U87MG and 9 L)Demonstrated cytotoxicity and inhibited tumor growth. researcher.liferesearchgate.net
1,3-Thiazine spiro-derivativesGeneral neuroprotectionSynthesized as potential neuroprotective agents, with activity dependent on substituent positions. saudijournals.com

Computational and Theoretical Chemistry Applications to 4 Hydroxy 2 Phenyl 6h 1,3 Thiazin 6 One Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and characterizing its binding affinity and interaction profile.

Identification of Potential Biological Targets

While specific molecular docking studies exclusively targeting 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one are not extensively documented in publicly available research, studies on structurally related 1,3-thiazine derivatives offer valuable insights into its potential biological targets. The 1,3-thiazine scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities. researchgate.net

Based on the activities of analogous compounds, potential biological targets for this compound could include:

Anticancer Targets: A series of coumarin-substituted 1,3-thiazine-2-thione derivatives have been investigated for their antiproliferative activities. capes.gov.br Molecular docking studies on these compounds identified Heat Shock Protein 100 (Hsp100) as a potential target. capes.gov.br Furthermore, other thiazine (B8601807) derivatives have been docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, a key target in cancer therapy. nih.govresearchgate.net

Antimicrobial Targets: Various 1,3-thiazine derivatives have been synthesized and evaluated for their antimicrobial properties. derpharmachemica.com Docking studies have explored their interactions with bacterial enzymes such as E. coli Glucosamine-6-P Synthase and Staphylococcus aureus Peptide deformylase. actascientific.com

Anti-inflammatory Targets: The structural similarity to known anti-inflammatory agents suggests that cyclooxygenase (COX) enzymes could also be potential targets.

These findings suggest that this compound warrants investigation against a similar range of targets to determine its specific biological role.

Binding Affinity and Interaction Profiling

The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between a ligand and its target. The interaction profile details the specific types of bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For a series of coumarin-substituted 1,3-thiazine-2-thione derivatives, docking studies against Hsp100 revealed significant binding affinities. For instance, a particularly active compound in the series exhibited a low IC50 concentration, which was supported by in silico docking results. capes.gov.br Similarly, docking of 1,3-thiazine derivatives against E. coli Glucosamine-6-P Synthase and Staphylococcus aureus Peptide deformylase has been performed to correlate binding scores with observed antimicrobial activity. actascientific.com

A hypothetical binding interaction profile for this compound with a protein active site could involve:

Hydrogen bonding via the hydroxyl group at the 4-position.

Pi-pi stacking interactions involving the phenyl ring.

Hydrophobic interactions with nonpolar amino acid residues.

A detailed interaction profile would require specific docking studies of this compound with validated biological targets.

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules, which can be correlated with their reactivity and biological activity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not readily found in the literature, DFT has been widely applied to other heterocyclic compounds to understand their stability and reactivity. naturalspublishing.com

DFT calculations can determine various molecular properties, including:

Optimized Geometry: The most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This map shows the charge distribution within the molecule, indicating regions susceptible to electrophilic or nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity.

These theoretical calculations are invaluable for rationalizing the outcomes of chemical reactions and for designing new molecules with desired properties.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules like this compound, as the bioactive conformation may not be the lowest energy conformer in isolation.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account its flexibility and interactions with its environment (e.g., solvent or a biological macromolecule). MD simulations can be used to:

Explore the conformational landscape of the molecule.

Study the stability of ligand-protein complexes obtained from molecular docking.

Calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

While specific MD simulation studies for this compound are not available, such studies on related 1,3-thiazine derivatives have been performed to validate docking results and understand the stability of the ligand-receptor interactions.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, excluding Toxicity)

ADME properties are crucial for determining the drug-likeness of a compound. In silico ADMET prediction models are widely used in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles.

While a comprehensive experimental ADMET profile for this compound is not available, some properties can be predicted using computational tools. For instance, the PubChem database provides a predicted XlogP value of 1.9 for this compound. uni.lu XlogP is a measure of lipophilicity, which influences absorption and distribution. A value of 1.9 suggests moderate lipophilicity.

In silico ADMET studies on other thiazole (B1198619) and thiazine derivatives have shown that these compounds generally exhibit good drug-like properties, often complying with Lipinski's rule of five. nih.govnih.gov These studies typically evaluate parameters such as:

Absorption: Predicted human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the primary routes of elimination from the body.

A comprehensive in silico ADMET analysis of this compound would provide valuable information for its potential development as a therapeutic agent.

Table of Predicted ADME Properties for this compound (Hypothetical Data Based on Related Compounds)

PropertyPredicted Value/ClassificationSignificance
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability
Caco-2 PermeabilityModerate to HighIndicates good intestinal cell membrane permeability
Distribution
Plasma Protein BindingModerateInfluences the free fraction of the drug available for therapeutic action
Blood-Brain Barrier PenetrationLow to ModerateSuggests potential for CNS activity or lack thereof
Metabolism
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions with CYP2D6 substrates
CYP3A4 InhibitionNon-inhibitorLower risk of drug-drug interactions with CYP3A4 substrates
Excretion
Renal Organic Cation Transporter 2SubstratePotential for renal excretion

Note: The data in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined through specific in silico predictions or experimental studies.

QSAR Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on creating mathematical models to predict the biological activity of chemical compounds based on their molecular structures. This approach is particularly valuable in drug discovery for forecasting the efficacy of novel molecules, thereby optimizing the selection of candidates for synthesis and further testing. For derivatives of the 1,3-thiazine class, including systems related to this compound, QSAR is used to correlate physicochemical properties and structural features with specific biological activities.

Detailed Research Findings

Research into 1,3-thiazine derivatives has successfully employed QSAR to predict their potential as therapeutic agents. A notable study focused on a series of 29 1,3-thiazine derivatives to model their inhibitory activity against the H1N1 influenza neuraminidase (NA) enzyme. nih.gov The inhibitory activities, originally recorded as percentage inhibition, were converted to a logarithmic scale for the modeling process. nih.gov

To develop a robust predictive model, the researchers utilized a combination of Genetic Function Approximation (GFA) with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). The dataset was divided into a training set of 21 compounds, which was used to build the model, and a test set of 8 compounds, used for external validation of the model's predictive power. nih.gov

The resulting 2D-QSAR models demonstrated strong predictive capability. The GFA-MLR model was built on four key molecular descriptors:

ATS7s: A 2D autocorrelation descriptor related to atomic Sanderson electronegativities.

SpMax5_Bhv: A descriptor detailing the largest eigenvalue from the Burden matrix, which represents molecular topology and connectivity.

nHBint6: A descriptor counting the number of potential internal hydrogen bonds over a topological distance of 6.

TDB9m: A 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptor weighted by atomic masses. nih.gov

The statistical quality of the developed models was rigorously assessed, confirming their validity and predictive power according to established QSAR modeling criteria. nih.gov The GFA-MLR model, for instance, showed a high squared correlation coefficient for the training set (R² train = 0.9192) and good predictive performance on the external test set (R² test = 0.8943). nih.gov Similarly, the GFA-ANN model also exhibited excellent statistical characteristics. nih.gov

These findings indicate that specific electronic, topological, and structural features are crucial in determining the neuraminidase inhibitory activity of 1,3-thiazine derivatives. Such models are instrumental in guiding the design of new, more potent analogs by allowing for the in silico prediction of their biological activity before undertaking synthetic efforts. nih.gov While this study did not specifically include this compound, the principles and successful model development for the 1,3-thiazine core structure are directly relevant. The descriptors identified highlight the importance of electronegativity distribution, molecular shape, and hydrogen bonding potential in the interaction with the biological target.

Similar QSAR approaches have been applied to other related heterocyclic scaffolds, such as thiazolidine-2,4-diones, to predict antihyperglycemic activity by correlating it with parameters like the octanol:water partition coefficient (LogP), polarity, and charges on nitrogen and oxygen atoms. nih.gov

Interactive Data Tables

Table 1: Statistical Validation of 2D-QSAR Models for 1,3-Thiazine Derivatives

This table summarizes the key statistical parameters for the Genetic Function Approximation-Multiple Linear Regression (GFA-MLR) and Genetic Function Approximation-Artificial Neural Network (GFA-ANN) models developed for predicting neuraminidase inhibitory activity. nih.gov

Parameter GFA-MLR Model GFA-ANN Model Description
R² train 0.91920.9227Squared correlation coefficient for the training set.
Q² (LOO) 0.87670.9212Leave-one-out cross-validation coefficient.
R² adj 0.8991N/AAdjusted R-squared.
RMSE 0.09590.0940Root Mean Square Error.
R² test 0.89430.8831Squared correlation coefficient for the external test set.
R² pred 0.77450.7763Predictive R-squared for the test set.

Chemical Reactivity and Transformations of the 4 Hydroxy 2 Phenyl 6h 1,3 Thiazin 6 One Ring System

Nucleophilic Reactions on the Thiazine (B8601807) Ring

The 1,3-thiazine ring in 4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one possesses electrophilic centers that are susceptible to attack by nucleophiles. The primary sites for nucleophilic attack are the C-2, C-4, and C-6 positions of the thiazine ring. The reactivity at these positions is influenced by the nature of the substituents on the ring and the reaction conditions.

While specific studies on the nucleophilic reactions of this compound are not extensively documented, the reactivity can be inferred from related 1,3-thiazine systems. For instance, the reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with zwitterionic intermediates generated from isocyanides and dialkyl acetylenedicarboxylates leads to the formation of fused pyrimido[2,1-b] dntb.gov.uaunits.itthiazine derivatives. units.itmdpi.comsemanticscholar.orgnih.govnih.gov This suggests that the nitrogen atom at position 3 and the exocyclic amino group can act as internal nucleophiles, attacking the electrophilic species.

In a similar vein, the reaction of 6-imino-6H-1,3-thiazines with nucleophiles can result in either intramolecular elimination or addition reactions, depending on the reaction conditions and the nature of the thiazine substituents and the nucleophile. researchgate.net This highlights the potential for the C-6 position to undergo nucleophilic attack, leading to ring-opened or rearranged products.

The hydroxyl group at the C-4 position can also influence the reactivity of the ring. It can be deprotonated to form an enolate-like species, which can then participate in various reactions. Furthermore, the hydroxyl group itself can act as a nucleophile or can be converted into a better leaving group to facilitate nucleophilic substitution reactions at the C-4 position.

Table 1: Potential Nucleophilic Reactions on the this compound Ring

Reaction TypeNucleophilePotential Product
AlkylationAlkyl halidesO-alkylated or N-alkylated derivatives
AcylationAcyl chlorides, AnhydridesO-acylated or N-acylated derivatives
AminationAminesRing-opened products or fused heterocycles
Michael AdditionMichael acceptorsC-5 substituted derivatives

Electrophilic Aromatic Substitution on Phenyl Substituents

The phenyl group at the C-2 position of the thiazine ring is susceptible to electrophilic aromatic substitution reactions. The thiazine ring itself can act as either an activating or deactivating group, influencing the position and rate of substitution on the phenyl ring. The specific orientation (ortho, meta, or para) of the incoming electrophile will depend on the electronic nature of the 1,3-thiazin-6-one moiety.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the phenyl ring. The position of nitration would be directed by the electronic influence of the thiazine ring. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would result in the corresponding halogenated derivatives.

Ring Expansion and Contraction Reactions

The 1,3-thiazine ring system can potentially undergo both ring expansion and ring contraction reactions under specific conditions, leading to the formation of larger or smaller heterocyclic rings. These transformations are often driven by the relief of ring strain or the formation of more stable electronic arrangements.

Ring expansion reactions could potentially lead to the formation of seven-membered rings, such as thiazepines. Such transformations might be initiated by rearrangement reactions involving the substituents on the thiazine ring.

Conversely, ring contraction reactions could yield five-membered rings, such as thiazoles or pyrroles. Photochemical rearrangements are a known method for inducing ring contractions in heterocyclic systems. For example, irradiation of certain 1,3-thiazine derivatives has been shown to lead to fused cyclopropathiazolidine and cyclopropathiazoline products through a novel rearrangement. rsc.org Another example is the photochemical ring contraction of 4H-1,2,6-thiadiazines to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. hw.ac.uk While these examples are not on the exact 1,3-thiazin-6-one skeleton, they demonstrate the feasibility of such transformations within the broader class of thiazine-containing heterocycles. The reaction of certain tetrazolopyridines can also lead to ring expansion to 1,3-diazepines, which can then undergo ring contraction to cyanopyrroles. rsc.org

A review of the chemistry of 1,3-thiazin-4-ones mentions a few instances of ring-expansion reactions, indicating that such transformations, although not common, are possible within this class of compounds. researchgate.net

Stability and Tautomerism Studies of the 4-Hydroxy-6H-1,3-thiazin-6-one Moiety

The 4-hydroxy-6H-1,3-thiazin-6-one moiety can exist in different tautomeric forms due to the presence of the hydroxyl and carbonyl groups. The principal tautomeric equilibrium is between the 4-hydroxy-6H-1,3-thiazin-6-one (enol form) and the 1,3-thiazine-4,6(5H)-dione (keto form).

Computational studies on related 1,3-thiazine-4,6-diones have shown that the diketo form can be the most energetically favorable tautomer compared to the keto-enol or dienol forms. researchgate.net Theoretical calculations on 1,3-oxazine-4,6-diones and 1,3-thiazine-4,6-diones using density functional theory (DFT) have indicated that one of the keto-enol tautomers is generally more stable than the diketo form. researchgate.net

Experimental studies on related heterocyclic systems have also demonstrated the existence of keto-enol tautomerism. For example, in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e] dntb.gov.uanih.govthiazin-4-one 1,1-dioxide, both the 4-keto and 4-hydroxy tautomers coexist, with the keto form being predominant. nih.gov This equilibrium was also observed in solution and in the gaseous phase. nih.gov The study of a novel 1,3,4-thiadiazole (B1197879) derivative also confirmed the presence of keto-enol tautomerism through various spectroscopic techniques, with the equilibrium being solvent-dependent. mdpi.comnih.gov In some cases, the isolation of an uncommon tautomer has been reported, highlighting the subtle energetic balance between different forms. acs.orgcore.ac.uk The stability of the different tautomers is influenced by factors such as the solvent, temperature, and the nature of the substituents on the ring. nih.govresearchgate.netmdpi.com

The tautomeric equilibrium of this compound is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Table 2: Possible Tautomeric Forms of this compound

Tautomeric FormStructure
4-Hydroxy-6H-1,3-thiazin-6-one (Enol form)
1,3-Thiazine-4,6(5H)-dione (Keto form)
Other possible zwitterionic or imino forms

Derivatization for Library Synthesis and Combinatorial Chemistry

The this compound scaffold is a suitable candidate for the generation of chemical libraries through combinatorial chemistry. The presence of multiple reaction sites allows for the introduction of a wide range of substituents, leading to a diverse set of derivatives.

A key strategy for the combinatorial synthesis of 1,3-thiazine libraries involves a polymer-supported reagent/catch-and-release approach. units.itnih.gov In this method, a resin-bound sulfonic acid can act as both a catalyst for the cyclocondensation reaction to form the thiazine ring and as a scavenger to purify the basic product. units.it This allows for the efficient generation of libraries of functionalized 1,3-thiazines with multiple points of diversity. units.it

The derivatization can be performed at various positions of the this compound molecule. For example, the hydroxyl group at C-4 can be alkylated or acylated to introduce a variety of functional groups. The C-5 position, being an active methylene (B1212753) group in the diketo tautomer, can be functionalized through reactions such as alkylation or condensation with aldehydes. Furthermore, the phenyl ring at C-2 can be modified through electrophilic substitution reactions as previously discussed.

The development of combinatorial libraries of 1,3-thiazine derivatives is a powerful tool for the discovery of new compounds with interesting biological properties. nih.govscilit.com

Prospective Academic Applications and Future Research Directions for 4 Hydroxy 2 Phenyl 6h 1,3 Thiazin 6 One

Development of Novel Research Probes and Chemical Tools

The development of novel research probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. The scaffold of 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one possesses inherent properties that make it a promising candidate for the design of such tools. The potential for this compound and its derivatives in this area is multifaceted.

The functional groups of this compound, including the hydroxyl group and the phenyl ring, can be chemically modified to incorporate fluorophores or other reporter moieties. This could lead to the development of fluorescent probes for sensing specific analytes or for imaging in cellular environments. Although specific fluorescent probes based on this exact molecule are not yet widely reported, the general class of heterocyclic compounds is frequently used for such purposes.

Furthermore, the thiazinone core itself may exhibit interesting photophysical properties that could be harnessed. Research into the photophysical properties of related thiazine (B8601807) derivatives could provide a basis for exploring the fluorescence potential of this compound.

Applications in Organic Synthesis as Key Intermediates for Complex Molecules

The structural features of this compound make it a valuable intermediate in organic synthesis for the construction of more complex molecules. The 1,3-thiazine ring is a component of various biologically active compounds, and the ability to synthesize derivatives from a common precursor is highly advantageous. pharmacophorejournal.comnaturalspublishing.com

The hydroxyl group at the 4-position and the reactive sites on the heterocyclic ring can be exploited for a range of chemical transformations. These could include substitution reactions, cross-coupling reactions, and ring-modification reactions to build molecular complexity. For instance, the synthesis of various 1,3-thiazine derivatives often proceeds through the condensation of simpler precursors, highlighting the role of such scaffolds as building blocks. researchgate.net

The versatility of the thiazinone core allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for screening in drug discovery and other applications. While specific, large-scale applications of this compound as a key intermediate are not extensively documented, the principles of synthetic chemistry suggest its strong potential in this regard.

Materials Science Research Potential of Thiazinone Derivatives

In the realm of materials science, the unique properties of heterocyclic compounds are increasingly being explored for the development of novel polymers and functional materials. Thiazinone derivatives, including this compound, hold potential for applications in this field.

The presence of heteroatoms (sulfur and nitrogen) and functional groups in the thiazinone structure can impart specific properties to polymers, such as enhanced thermal stability, flame retardancy, and adhesion to metal substrates. Research on polybenzothiazines, which are structurally related to the thiazinone core, has shown that these polymers can exhibit excellent thermal properties. rsc.org The polymerization of thiazinone-based monomers could lead to the creation of new materials with tailored characteristics.

The potential for this compound to act as a monomer or a precursor to monomers for polymerization is an area ripe for investigation. The hydroxyl group could serve as a point for polymerization, or the entire molecule could be incorporated into a polymer backbone to confer specific functionalities.

Emerging Bio-conjugation Strategies and Hybrid Molecule Design

Bio-conjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in biotechnology and medicine. The design of hybrid molecules that combine the features of different pharmacophores is also a promising strategy in drug discovery. The scaffold of this compound is well-suited for both of these approaches.

The reactive hydroxyl group provides a handle for conjugation to proteins, peptides, or other biomolecules. This could be used to develop targeted drug delivery systems, where the thiazinone derivative is directed to a specific site of action in the body. While specific bio-conjugation strategies for this compound are yet to be detailed, the general principles of bioconjugate chemistry are applicable.

Furthermore, the thiazinone core can be combined with other heterocyclic systems or pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel biological activities. The synthesis of hybrid compounds containing thiazine rings has been reported, demonstrating the feasibility of this approach. biointerfaceresearch.comnih.govnih.gov

Interdisciplinary Research Collaborations and Translational Academic Initiatives

The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach. Collaborations between chemists, biologists, materials scientists, and clinicians will be crucial to fully explore and exploit the properties of this compound.

Translational academic initiatives, which aim to bridge the gap between basic research and clinical application, are particularly relevant for thiazinone derivatives given their potential biological activities. Such initiatives could involve academic-industrial partnerships to accelerate the development of new therapeutics or materials. nih.govresearchgate.net

The journey from a promising chemical scaffold to a real-world application is often long and requires the combined expertise of various fields. The establishment of collaborative research programs focused on thiazinone chemistry and its applications will be key to unlocking the full potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one, and how can its structural integrity be confirmed post-synthesis?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Post-synthesis, structural confirmation requires a combination of analytical techniques:

  • 1H-NMR : To identify proton environments, particularly the hydroxy (-OH) and phenyl group signals.
  • FT-IR : To confirm the presence of carbonyl (C=O) and thiazinone ring vibrations (C-S stretching at ~650 cm⁻¹).
  • UV-Vis Spectroscopy : To assess electronic transitions associated with the conjugated heterocyclic system .
    • Data Table :
TechniqueKey Peaks/Features
1H-NMRδ 6.8–7.5 ppm (aromatic protons), δ 10.2 ppm (OH)
FT-IR1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-S)
UV-Vis (λ_max)~270 nm (π→π* transition)

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate chemical waste in labeled containers and collaborate with certified waste management services to ensure compliance with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

  • Methodological Answer : Contradictions in activity profiles (e.g., anxiolytic vs. hypertensive effects) may arise from variations in assay conditions or structural modifications. Strategies include:

  • Dose-Response Studies : Establish concentration-dependent efficacy thresholds.
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., alkyl vs. aryl groups) on receptor binding .
  • Longitudinal Study Designs : Track time-dependent effects using multi-wave panel analyses to differentiate short-term benefits (e.g., reduced anxiety) from long-term risks (e.g., metabolic stress) .

Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics Simulations : Model solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for cyclization).
  • Retrosynthetic Analysis : Use tools like Synthia™ or ChemDraw® to propose feasible routes based on known thiazinone syntheses .

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

  • Methodological Answer :

  • Standardized Calibration : Use certified reference materials (e.g., deuterated solvents for NMR) to minimize instrumental drift.
  • Multi-Technique Validation : Cross-validate FT-IR and 1H-NMR results with X-ray crystallography (if single crystals are obtainable) .
  • Open Data Practices : Share raw spectral data in repositories like Zenodo to enable peer validation and reduce replication ambiguity .

Key Considerations for Experimental Design

  • Controlled Variable Documentation : Record solvent purity, temperature, and catalyst ratios to ensure reproducibility.
  • Negative Controls : Include assays without the compound to rule out solvent/vehicle effects in pharmacological studies .
  • Ethical Data Reporting : Disclose synthetic yields, side products, and failed attempts to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one
Reactant of Route 2
4-Hydroxy-2-phenyl-6H-1,3-thiazin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.